rac (cis/trans) Donepezil N-Oxide
Overview
Description
Donepezil N-oxide is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil N-oxide is formed through the oxidation of Donepezil and retains many of the pharmacological properties of its parent compound. This compound is of interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil.
Mechanism of Action
Target of Action
The primary target of rac (cis/trans) Donepezil N-Oxide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Donepezil N-Oxide increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
As an AChE inhibitor , this compound binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway plays a crucial role in many physiological functions, including muscle contraction, pain perception, learning, and memory . By enhancing cholinergic transmission, this compound can potentially improve cognitive function .
Pharmacokinetics
As a metabolite of donepezil, it is likely to share similar pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission. By inhibiting AChE and increasing acetylcholine levels, this compound can potentially improve cognitive function, particularly in conditions characterized by a decline in cholinergic activity, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Donepezil N-oxide can be synthesized through the oxidation of Donepezil. One common method involves the use of oxidizing agents such as Chloramine-T in an acidic medium. The reaction typically proceeds under mild conditions, with a first-order dependency on both Donepezil and the oxidant .
Industrial Production Methods: While specific industrial production methods for Donepezil N-oxide are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Donepezil N-oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of the nitrogen atom in the Donepezil molecule to an N-oxide functional group.
Common Reagents and Conditions:
Oxidizing Agents: Chloramine-T, hydrogen peroxide, or other mild oxidants.
Reaction Conditions: Acidic medium, controlled temperature, and specific reaction times to ensure complete conversion.
Major Products Formed: The primary product of the oxidation reaction is Donepezil N-oxide itself. Further oxidation or degradation products may include various hydroxylated or demethylated derivatives, depending on the reaction conditions .
Scientific Research Applications
Donepezil N-oxide has several scientific research applications, including:
Chemistry: Studying the oxidative metabolism of Donepezil and understanding the stability and reactivity of N-oxide derivatives.
Biology: Investigating the biological activity of Donepezil N-oxide and its potential as a therapeutic agent.
Medicine: Exploring its efficacy and safety in treating neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: Potential use in the development of new pharmaceuticals and as a reference compound in analytical studies
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .
Properties
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-84-5, 147427-77-8, 147427-78-9 | |
Record name | Donepezil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL N-OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DONEPEZIL N-OXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?
A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.
Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?
A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.
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